molecular formula C17H15ClO4 B12475927 (2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid

(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid

Cat. No.: B12475927
M. Wt: 318.7 g/mol
InChI Key: NKRGLDPYVZYDBE-UHFFFAOYSA-N
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Description

(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure, characterized by the presence of a benzyloxy group, a chloro substituent, and a methoxy group on a phenyl ring, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: The initial step involves the protection of a phenol group by converting it into a benzyloxy group using benzyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Chlorination and methoxylation: The next step involves the selective chlorination and methoxylation of the aromatic ring. This can be achieved using reagents like thionyl chloride and sodium methoxide.

    Formation of the propenoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the propenoic acid moiety to a saturated carboxylic acid.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(benzyloxy)-2-buten-1-ol: Shares the benzyloxy group but differs in the presence of a buten-1-ol moiety instead of the propenoic acid group.

    2-{[{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazino}(oxo)acetyl]amino}-N-cyclohexylbenzamide: Contains a benzyloxy group and a similar aromatic structure but has additional functional groups like hydrazino and cyclohexylbenzamide.

Uniqueness

(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with specific molecular pathways, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

3-(2-chloro-5-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C17H15ClO4/c1-21-15-9-13(7-8-17(19)20)14(18)10-16(15)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)

InChI Key

NKRGLDPYVZYDBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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